Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate
Description
Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate (CAS: 1132677-93-0) is a bicyclic carbamate derivative featuring a norbornene-like framework with a hydroxymethyl group at position 3 and a benzyl carbamate moiety at position 2. Key properties include:
- Molecular weight: 273.33 g/mol
- Purity: ≥95% (as per commercial specifications) .
- Availability: Discontinued in commercial catalogs (1g, 250mg, 500mg batches) .
The compound’s bicyclo[2.2.1]hept-5-ene core confers structural rigidity, while the hydroxymethyl and carbamate groups provide sites for further functionalization. Its applications remain underexplored in the literature, but carbamates are widely used as intermediates in pharmaceutical synthesis and polymer chemistry.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]carbamate |
InChI |
InChI=1S/C16H19NO3/c18-9-14-12-6-7-13(8-12)15(14)17-16(19)20-10-11-4-2-1-3-5-11/h1-7,12-15,18H,8-10H2,(H,17,19) |
InChI Key |
GNZRRYVZWOSEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2CO)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate typically involves the reaction of benzyl isocyanate with 3-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene-2-ylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the bicyclic structure can be reduced to form a saturated compound.
Substitution: The benzyl carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the saturated bicyclic compound.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the benzyl carbamate group.
Scientific Research Applications
Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl carbamate moiety can also interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Carbamate Derivatives with Alternative Protecting Groups
Several analogs replace the benzyl carbamate with tert-butyl or propargyl groups, altering stability and reactivity:
Key Insights :
- The absence of a hydroxymethyl group in (±)-4 and (±)-13 reduces polarity, impacting solubility in polar solvents.
Urea Derivatives with Aryl Substituents
Urea analogs replace the carbamate with a urea linkage, often paired with halogenated aryl groups:
Key Insights :
Acetamide and Methanone Derivatives
Functionalization at position 2 with acetamide or methanone groups diversifies reactivity:
Key Insights :
- Acetamide derivatives like CA-Nor2 are liquid at room temperature, contrasting with the solid state of the target benzyl carbamate .
- Methanone-substituted compounds (e.g., 3lA) show high enantiomeric excess (HPLC analysis) due to chiral PyBox–La(OTf)₃ catalysis .
Biological Activity
Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate, also known by its CAS number 1807938-91-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₉NO₃, with a molecular weight of 287.31 g/mol. The structure features a bicyclic framework which is significant for its biological activity.
Research indicates that compounds with a bicyclo[2.2.1]heptane structure often exhibit unique interactions with biological targets, particularly in the areas of cancer metastasis and inflammation modulation.
- CXCR Antagonism : Similar compounds have been studied for their ability to antagonize CXC chemokine receptors (CXCRs). For instance, a related bicyclo[2.2.1]heptane derivative demonstrated significant antagonistic activity against CXCR2, which is implicated in cancer metastasis and inflammatory responses .
- Cell Migration Inhibition : Studies have shown that certain derivatives can inhibit cell migration in cancer cell lines, suggesting potential applications in cancer therapy . The inhibition of migration was assessed using wound healing assays, where treated cells exhibited reduced migration rates compared to controls.
Anticancer Activity
Research on related bicyclic compounds has highlighted their anticancer properties:
- In Vitro Studies : A study involving a structurally similar compound demonstrated effective inhibition of pancreatic cancer cell line CFPAC1 migration at concentrations as low as 10 µM, indicating potential therapeutic benefits in managing metastatic cancer .
- Stability in Biological Systems : The stability of these compounds in simulated gastric fluid (SGF) and intestinal fluid (SIF) is crucial for oral bioavailability. Compounds similar to this compound showed over 99% stability in human plasma after 45 minutes, highlighting their potential as orally administered drugs .
Case Studies and Comparative Analysis
| Compound | Target | Activity | IC50 (nM) | Selectivity |
|---|---|---|---|---|
| Compound 2e | CXCR2 | Antagonist | 48 | CXCR1/CXCR2 = 60.4 |
| Benzyl Carbamate Derivative | CFPAC1 Cells | Migration Inhibition | Not specified | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
